3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine moiety substituted with a bromine atom and a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
The synthesis and characterization of this compound have been documented in several studies, highlighting its relevance in organic synthesis and medicinal chemistry. The compound can be synthesized through various methods involving the manipulation of pyrazolo[3,4-b]pyridine derivatives, which are themselves synthesized from simpler precursors.
3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine belongs to the class of pyrazolo[3,4-b]pyridines, which are bicyclic compounds containing both pyrazole and pyridine rings. These compounds are known for their diverse biological activities and are classified as heterocyclic aromatic compounds.
The synthesis of 3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine typically involves the following steps:
The synthesis is characterized by high yields (often exceeding 80%) and can be optimized by adjusting reaction conditions such as temperature and solvent choice. Analytical techniques like Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized product .
The molecular structure of 3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine consists of:
The molecular formula is C12H10BrN3, with a molecular weight of approximately 276.13 g/mol. The structure can be visualized using molecular modeling software or through X-ray crystallography techniques if available.
3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine can participate in various chemical reactions typical for heterocyclic compounds:
These reactions are facilitated by specific catalysts or reagents that enhance reactivity while maintaining selectivity. For example, palladium-catalyzed cross-coupling reactions are commonly used in synthetic organic chemistry for functionalizing heterocycles .
The mechanism by which 3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine exerts its biological effects is not fully elucidated but is hypothesized to involve interaction with specific biological targets such as enzymes or receptors.
Studies suggest that pyrazolo[3,4-b]pyridines may act as inhibitors or modulators of various biochemical pathways, potentially influencing cellular processes such as proliferation or apoptosis . Further research is needed to clarify these mechanisms.
3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine has potential applications in:
The pyrazolo[3,4-b]pyridine scaffold represents a fused bicyclic heterocycle comprising a pyrazole ring condensed with a pyridine ring at the [3,4-b] positions. Systematic naming follows IUPAC conventions, where substituents are specified via prefix notation. The core compound 3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine (CAS: 1016886-81-9) derives its name from:
Structural variations arise from:
Table 1: Key Pyrazolo[3,4-b]Pyridine Derivatives
Compound Name | Molecular Formula | CAS Number | Key Substituents |
---|---|---|---|
3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine | C₁₂H₉BrN₄ | 1016886-81-9 | 5-Br, 1-(pyridin-4-ylmethyl) |
5-Bromo-1H-pyrazolo[3,4-b]pyridine | C₆H₄BrN₃ | 875781-17-2 | 5-Br |
3-Bromo-1H-pyrazolo[3,4-b]pyridine | C₆H₄BrN₃ | 68618-36-0 | 3-Br |
The synthesis of 1H-pyrazolo[3,4-b]pyridines has evolved from classical condensation methods to modern catalytic strategies:
Table 2: Milestones in Pyrazolo[3,4-b]Pyridine Synthesis
Era | Key Innovation | Representative Compound | Advantage |
---|---|---|---|
1980s–1990s | Gould-Jacobs cyclocondensation | Unsubstituted core | Scaffold access |
2000s | Regioselective C5 bromination | 5-Bromo-1H-pyrazolo[3,4-b]pyridine | Cross-coupling handle |
2010s–Present | N1-alkylation with chloromethyl heterocycles | 3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine | Bifunctionalization capability |
Brominated derivatives exhibit tailored bioactivity due to:
Table 3: Biomedical Applications of Key Derivatives
Target Indication | Compound Class | Mechanism | Evidence Source |
---|---|---|---|
Gastrointestinal stromal tumors | 4-(Imidazo[1,2-a]pyridin-3-yl)pyrimidines | c-Kit/PDGFRα kinase inhibition | Patent WO2021013864A1 [8] |
Autoimmune disorders | Macrocyclic sulfonamides | NLRP3 inflammasome inhibition | Patent WO2021032588-A1 [6] |
Hedgehog pathway cancers | Cyclin-dependent kinase inhibitors | CDK7 antagonism | Patent US-10961238-B2 [6] |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5